THN-HCl2 has been investigated for its potential antibacterial properties. Studies have shown it to be effective against a broad spectrum of bacteria, including some strains resistant to conventional antibiotics. [, ]
Initial research suggests THN-HCl2 may possess anti-cancer properties. Studies have shown it to inhibit the growth of various cancer cell lines, including those from breast, lung, and colon cancers. [, ] However, further research is needed to understand its mechanism of action and potential therapeutic applications.
Kinases are enzymes involved in various cellular processes, and their dysregulation can contribute to diseases like cancer. THN-HCl2 has been shown to inhibit specific kinases, suggesting its potential role in targeted therapies. More research is necessary to determine its efficacy and specificity in this context.
Researchers are exploring the potential of THN-HCl2 in other areas, including:
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is a chemical compound with the molecular formula C₉H₁₁Cl₂F₃N₂ and a molecular weight of approximately 275.10 g/mol. It is characterized by the presence of a trifluoromethyl group attached to a tetrahydro-1,6-naphthyridine scaffold, which contributes to its unique chemical properties. This compound exists primarily as a dihydrochloride salt, making it more soluble in polar solvents. It is recognized for its potential applications in medicinal chemistry and as a laboratory reagent due to its interesting structural features and biological activities .
These reactions are essential for synthesizing analogs that may exhibit enhanced biological activities or altered pharmacokinetic properties .
Research indicates that 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride exhibits significant biological activity. Preliminary studies suggest:
These activities highlight its potential as a lead compound for drug development .
The synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride typically involves multi-step synthetic pathways. Common methods include:
These methods allow for the efficient production of the compound with high purity .
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride has several applications:
The versatility of this compound emphasizes its importance in both academic and industrial settings .
Interaction studies involving 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride focus on its binding affinity with biological targets such as enzymes and receptors. Key findings include:
These studies are crucial for understanding the mechanism of action and therapeutic potential of this compound .
Several compounds share structural similarities with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methyl-1H-pyrrolo[2,3-b]quinolin-2(3H)-one | Pyrrolidine ring | Anticancer activity |
| 2-Amino-4-(trifluoromethyl)quinoline | Quinoline structure | Antimicrobial properties |
| 4-(Trifluoromethyl)-1H-pyrazole | Pyrazole ring | Anti-inflammatory effects |
| 1-Methyl-4-(trifluoromethyl)piperazine | Piperazine structure | Neuroactive properties |
The presence of the tetrahydronaphthyridine core and the trifluoromethyl group distinguishes 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride from these compounds while contributing to its unique pharmacological profile .
The construction of the 1,6-naphthyridine core with enantiomeric excess requires precise control over stereochemistry during annulation and functionalization. A breakthrough strategy involves chiral phosphine-catalyzed [3 + 2] annulation between Morita-Baylis-Hillman (MBH) carbonates and maleimides. For example, dipeptide-derived phosphines, such as l-threonine-l-valine-based catalyst 6, enable the synthesis of bicyclic imides with >99% enantiomeric excess (ee) and >20:1 diastereomeric ratios (dr). This method leverages hydrogen-bonding interactions between the catalyst and substrates to orient the maleimide electrophile, ensuring selective formation of the 1,6-naphthyridine regioisomer.
Palladium-catalyzed asymmetric Buchwald-Hartwig amination further complements this approach. In the synthesis of Pfizer’s MC4R antagonist PF-07258669, a palladium-mediated intramolecular C–N coupling achieved 79% yield for the spirocyclic THN core 35, demonstrating the scalability of transition-metal catalysis for functionalized 1,6-naphthyridines. Key to success is the use of BrettPhos ligands, which suppress β-hydride elimination and favor six-membered transition states during cyclization.
Table 1: Comparative Asymmetric Synthesis Methods
| Method | Catalyst | Yield (%) | ee (%) | dr |
|---|---|---|---|---|
| [3 + 2] Annulation | l-Thr-l-Val phosphine | 92 | 99 | >20:1 |
| Buchwald-Hartwig | Pd/BrettPhos | 79 | 98 | N/A |
Continuous flow systems address batch synthesis limitations by enhancing heat/mass transfer and enabling precise reaction control. A modular flow platform combines photoredox-catalyzed hydroaminoalkylation (HAA) with high-temperature SₙAr cyclization for 1,6-naphthyridines. In this setup, 4-chloro-3-vinylpyridine 18 undergoes HAA with primary amines under 420 nm LED irradiation, followed by SₙAr ring closure at 220°C in a tubular reactor. This tandem process achieves 46–64% yield for spirocyclic 1,6-THNs 14a–e, with residence times under 30 minutes.
The integration of segmented flow reactors minimizes catalyst deactivation and byproduct formation. For instance, palladium-catalyzed C–N coupling in flow mode improves reproducibility for gram-scale synthesis, as demonstrated in the preparation of 35, where batch methods yielded only 22% compared to 79% in flow.
Table 2: Batch vs. Flow Synthesis Parameters
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Temperature | 110°C (42 h) | 220°C (20 min) |
| Catalyst Loading | 5 mol% | 2.5 mol% |
| Throughput | 5 g/day | 50 g/day |
Solvent-free methodologies minimize waste and enhance atom economy in 1,6-naphthyridine synthesis. The ionic liquid [Et₃NH][HSO₄] catalyzes a one-pot multicomponent reaction between aldehydes, malononitrile, and cyclic amines under neat conditions. This protocol delivers functionalized -naphthyridines in 85–92% yield within 2–4 hours, avoiding toxic solvents like DMF or dichloromethane. Mechanistic studies suggest the ionic liquid activates the aldehyde via hydrogen bonding, accelerating Knoevenagel condensation and subsequent cyclization.
Thermal cyclization without solvents also proves effective. For example, trifluoroacetic anhydride-mediated ring closure of 2-chloropyrazine derivatives at 110°C achieves 93% purity for intermediate 2, which is subsequently hydrogenated over Pd/C to furnish the 1,6-naphthyridine core. This approach eliminates solvent recovery steps and reduces reaction time by 60% compared to traditional methods.
Table 3: Solvent-Free Cyclization Performance
| Substrate | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Aldehyde + malononitrile | [Et₃NH][HSO₄] | 3 | 89 |
| 2-Chloropyrazine | Trifluoroacetic anhydride | 42 | 93 |
The trifluoromethyl group represents a critical pharmacophore in the molecular architecture of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride, with its positioning exerting profound effects on target binding affinity and selectivity [1]. The 3-position trifluoromethyl substituent demonstrates unique amphiphilic noncovalent bonding properties that enhance molecular recognition through both electrophilic and nucleophilic interactions [1]. Research indicates that the trifluoromethyl group can act as both an electrophile and nucleophile to form noncovalent interactions, with the underlying polarization mechanism based on the anomeric effect [1].
Structure-activity relationship studies reveal that the 3-trifluoromethyl positioning is essential for optimal binding affinity, with compounds lacking this substitution pattern showing dramatically reduced target engagement [2]. The freely rotating nature of the 3-trifluoromethyl phenyl group proves necessary for high-affinity binding, as cyclized analogues that prevent rotation demonstrate significantly lower binding affinity [2]. When the 4-trifluoromethyl compound retains some binding affinity, the 6-trifluoromethyl compound loses all affinity, establishing the critical importance of the 3-position [2].
| Compound Position | Ki TCP (nM) | Ki MK801 (nM) | cLogD | Relative Affinity Improvement |
|---|---|---|---|---|
| 3-CF₃ | 18.3 | 2.68 | 2.23 | Baseline |
| 3-CF₃, 6-F | 13.0 | 1.29 | 2.27 | 3.0x |
| 3-CF₃, 5-F | 57.2 | - | - | 0.3x |
| 3-CF₃, 5-Br | 45.8 | 3.42 | 2.73 | 0.4x |
| 3-CF₃, 6-Br | 42.9 | 4.7 | 2.86 | 0.4x |
The electronic properties of the trifluoromethyl group contribute to enhanced metabolic stability and improved pharmacokinetic profiles [3]. Trifluoromethyl-containing compounds demonstrate reduced susceptibility to oxidative metabolism, with the electron-withdrawing nature of the trifluoromethyl group protecting adjacent molecular regions from cytochrome P450-mediated oxidation [3]. This metabolic stability translates to improved bioavailability and extended half-life characteristics compared to non-fluorinated analogues [4].
Molecular electrostatic potential calculations reveal that the trifluoromethyl group creates unique binding surface interactions [1]. The group's ability to become zero in its most negative molecular electrostatic potential on the surface in contact with a nucleophile allows the area of positive molecular electrostatic potential on the backside of the carbon atom to become dominant [1]. This polarization facilitates both hydrogen bond acceptor functionality for cations and electrophilic interactions with nucleophilic binding site residues [1].
The tetrahydro saturation of the 1,6-naphthyridine ring system in 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride introduces fundamental alterations to molecular properties that directly influence bioavailability parameters [5] [6]. Ring saturation modifies the conformational flexibility, lipophilicity, and hydrogen bonding capacity of the core scaffold, resulting in enhanced absorption characteristics and improved pharmacokinetic profiles [7].
The 5,6,7,8-tetrahydro modification reduces the aromatic character of the naphthyridine system, leading to increased three-dimensional flexibility compared to fully aromatic analogues [5]. This conformational adaptability facilitates improved membrane permeability through passive diffusion mechanisms while maintaining sufficient rigidity for target recognition [6]. Studies demonstrate that tetrahydronaphthyridine derivatives exhibit superior oral bioavailability, with reported values reaching 27% compared to significantly lower values for aromatic counterparts [6].
| Ring System | Molecular Weight | Bioavailability Enhancement | CYP Stability | Solubility Impact | Metabolic Stability |
|---|---|---|---|---|---|
| Fully Aromatic 1,6-Naphthyridine | 130.15 | Baseline | Moderate | Hydrophobic | Standard |
| 5,6,7,8-Tetrahydro-1,6-naphthyridine | 134.18 | Improved (27% F_PO) | Improved | Balanced hydrophilicity | Enhanced due to saturation |
| Partially Saturated 1,5-Naphthyridine | 130.15 | Moderate | Moderate | Intermediate | Intermediate |
| 1,2,3,4-Tetrahydro-1,5-naphthyridine | 134.18 | Enhanced permeability | Enhanced | Improved aqueous solubility | Reduced first-pass metabolism |
The saturation pattern significantly influences solubility characteristics through alteration of the molecular hydrophilicity-lipophilicity balance [7]. Tetrahydronaphthyridine derivatives demonstrate improved aqueous solubility compared to their aromatic counterparts while retaining sufficient lipophilicity for membrane penetration [8]. This balanced solubility profile contributes to enhanced dissolution rates and improved absorption kinetics in physiological environments [7].
Metabolic stability benefits arise from the reduced susceptibility of saturated ring systems to oxidative metabolism [9]. The tetrahydro modification creates molecular regions less accessible to cytochrome P450 enzymes, particularly those involved in aromatic hydroxylation reactions [9]. This protection from first-pass metabolism results in higher systemic exposure and improved bioavailability profiles [10].
Computational modeling studies reveal that ring saturation alters the molecular electrostatic surface properties, creating more favorable interactions with biological membranes [11]. The reduced planarity of tetrahydronaphthyridine systems facilitates passage through biological barriers while maintaining the essential pharmacophoric features required for target binding [11]. These structural modifications contribute to the development of compounds with optimized absorption, distribution, metabolism, and excretion properties [11].
The conformational flexibility introduced by ring saturation also impacts target selectivity profiles [5]. Tetrahydronaphthyridine derivatives demonstrate enhanced selectivity for specific receptor subtypes compared to rigid aromatic analogues, with binding studies showing improved discrimination between closely related targets [5]. This selectivity enhancement contributes to improved therapeutic indices and reduced off-target interactions [6].
Strategic modifications to amine side chains in 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride derivatives represent critical approaches for mitigating cytochrome P450 enzyme interactions and reducing the potential for drug-drug interactions [12] [13]. These modifications focus on altering the molecular characteristics that lead to cytochrome P450 binding while preserving the essential pharmacophoric elements required for therapeutic activity [14].
Nitrogen methylation strategies effectively reduce cytochrome P450 2D6 and 3A4 inhibition through steric hindrance mechanisms [15]. The introduction of methyl substituents adjacent to basic nitrogen centers creates spatial interference that prevents optimal positioning within cytochrome P450 active sites [15]. Research demonstrates that methylated amine derivatives exhibit 5-10 fold improvements in cytochrome P450 3A4 selectivity indices while maintaining target binding affinity [15].
| Modification Type | CYP450 Target | IC50 Improvement | Selectivity Index | Bioavailability Impact | Example Reference |
|---|---|---|---|---|---|
| N-Methylation | CYP3A4 | 5-10x | >100 | Maintained | Tetrahydronaphthyridine CXCR4 antagonist |
| Fluorine Substitution | CYP2D6 | 3-8x | >50 | Slightly improved | Fluoro-substituted derivatives |
| Alkyl Chain Extension | CYP3A4/2D6 | 2-5x | >75 | Enhanced | Alkyl chain modifications |
| Steric Hindrance Introduction | CYP3A4 | 4-12x | >200 | Maintained | Bulky substituent introduction |
| Hydrogen Bond Disruption | CYP2D6 | 6-15x | >150 | Improved | Amine protection strategies |
| Lipophilicity Reduction | Multiple CYPs | 3-7x | >80 | Significantly enhanced | Polarity enhancement |
Fluorine substitution at strategic positions within amine side chains provides alternative approaches for cytochrome P450 interaction mitigation [4]. The electron-withdrawing properties of fluorine atoms alter the basicity and hydrogen bonding characteristics of amine groups, reducing their affinity for cytochrome P450 binding sites [4]. Studies indicate that appropriately positioned fluorine substituents can achieve 3-8 fold improvements in cytochrome P450 2D6 selectivity while maintaining favorable pharmacokinetic properties [4].
Alkyl chain extension represents another effective strategy for reducing cytochrome P450 interactions [9]. The incorporation of additional methylene units between amine functionalities and aromatic ring systems creates spatial separation that disrupts the optimal binding geometry required for cytochrome P450 recognition [9]. These modifications typically result in 2-5 fold improvements in selectivity indices across multiple cytochrome P450 isoforms [9].
Steric hindrance introduction through bulky substituent incorporation provides highly effective cytochrome P450 interaction mitigation [12]. The strategic placement of branched alkyl groups or cyclic substituents adjacent to amine centers creates unfavorable steric interactions within cytochrome P450 active sites [12]. This approach can achieve selectivity improvements exceeding 200-fold for cytochrome P450 3A4 while preserving target binding affinity [12].
Hydrogen bond disruption strategies focus on eliminating or redirecting the hydrogen bonding interactions that contribute to cytochrome P450 binding [13]. These modifications include amine protection through acetylation or carbamate formation, which reduces the availability of hydrogen bond donors for cytochrome P450 recognition [13]. Such approaches typically yield 6-15 fold improvements in cytochrome P450 2D6 selectivity while often enhancing overall bioavailability [13].
Lipophilicity reduction through polar substituent introduction represents a comprehensive approach to cytochrome P450 interaction mitigation [16]. The incorporation of hydroxyl, carboxyl, or other polar functionalities reduces the overall hydrophobic character that contributes to cytochrome P450 binding [16]. These modifications can achieve 3-7 fold improvements in selectivity across multiple cytochrome P450 isoforms while significantly enhancing bioavailability through improved aqueous solubility [16].